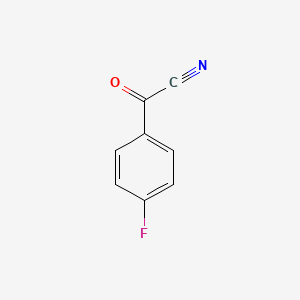

4-Fluorobenzoyl cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUDHPAOIWMELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468506 | |

| Record name | 4-FLUOROBENZOYL CYANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-13-9 | |

| Record name | 4-FLUOROBENZOYL CYANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Fluorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzoyl cyanide is an aromatic organic compound of interest in medicinal chemistry and drug development due to its potential as a building block in the synthesis of novel therapeutic agents. Its structure, featuring a fluorinated phenyl ring attached to a carbonyl cyanide moiety, imparts unique electronic properties that can influence molecular interactions and biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for their determination.

Molecular and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, available information from chemical suppliers and computational predictions are included.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO | PubChem[1] |

| Molecular Weight | 149.12 g/mol | PubChem[1] |

| Appearance | Colorless oil that solidifies on standing in the freezer. | PrepChem.com |

| Boiling Point | 220.8 °C at 760 mmHg | Hangzhou J&H Chemical Co., Ltd.[2], AB Chemicals Inc.[3] |

| Density | 1.258 g/cm³ | Hangzhou J&H Chemical Co., Ltd.[2] |

| Refractive Index | 1.523 | Hangzhou J&H Chemical Co., Ltd.[2], AB Chemicals Inc.[3] |

| Melting Point | Not explicitly reported; solidifies in a freezer. | PrepChem.com |

| Solubility | Data not available. | |

| CAS Number | 658-13-9 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

Partial infrared spectroscopic data indicates the presence of key functional groups. The reported characteristic absorption bands are:

-

2220 cm⁻¹: C≡N (nitrile) stretching

-

1685 cm⁻¹: C=O (carbonyl) stretching

-

1600, 1505, 1410 cm⁻¹: Aromatic C=C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. As specific protocols for the determination of all its physical properties were not available, generalized procedures based on standard laboratory techniques are described.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-fluorobenzoyl chloride with a cyanide source.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Detailed Protocol:

-

To a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane, add trimethylsilyl cyanide (1.1 equivalents).

-

Catalyze the reaction by adding tin(IV) chloride (0.2 equivalents) and stir the mixture at room temperature for 2 hours.

-

Quench the reaction by adding ice-cold water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with ice-cold water, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by Kugelrohr vacuum distillation to yield this compound as a colorless oil.

Determination of Physical Properties

The following are general protocols for determining the key physical properties of an organic compound like this compound.

Since the compound solidifies in a freezer, a low-temperature melting point apparatus would be required.

-

Pack a small amount of the solidified compound into a capillary tube.

-

Place the capillary tube in a melting point apparatus.[4][5][6][7]

-

Heat the sample slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range is the melting point.[5][6]

-

Place a small amount of the liquid sample into a small test tube or fusion tube.[8][9][10]

-

Heat the sample slowly and uniformly in a heating block or oil bath.[8][9][10]

-

Observe for a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat source and note the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

-

Accurately weigh a clean, dry pycnometer (volumetric flask).

-

Fill the pycnometer to the calibration mark with the liquid sample, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[11][12][13]

-

In a series of small test tubes, add a small, measured amount of this compound.

-

To each tube, add a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane) in small increments, shaking well after each addition.[14][15][16]

-

Observe and record whether the compound dissolves completely, partially, or is insoluble in each solvent at room temperature.[14][15][16]

Spectroscopic Analysis Protocols

-

Acquire an IR spectrum of the neat liquid sample using an FTIR spectrometer equipped with an ATR accessory.

-

Identify the characteristic absorption frequencies and compare them to known values for functional groups to confirm the structure.[17][18][19][20][21]

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.[22][23][24][25][26]

-

Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.[24][25][26]

-

Introduce a small amount of the sample into a mass spectrometer.

-

Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight.[27][28][29][30][31]

-

Analyze the fragmentation pattern to gain further structural information.[27][28][30][31]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activities or signaling pathways associated with this compound. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.

Conclusion

This technical guide summarizes the currently known physical and chemical properties of this compound and provides generalized experimental protocols for their determination. While some key experimental data, such as a precise melting point and solubility in various solvents, are yet to be reported, the information and methods presented herein provide a valuable resource for researchers working with this compound. Further studies are warranted to fully characterize its physicochemical properties and to explore its potential in drug discovery and development.

References

- 1. This compound | C8H4FNO | CID 11557318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molbase.com [molbase.com]

- 3. 4-fluorobenzoyl cyanide658-13-9,Purity95%_AB Chemicals Inc. [molbase.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. chm.uri.edu [chm.uri.edu]

- 13. homesciencetools.com [homesciencetools.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. scribd.com [scribd.com]

- 17. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 21. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 22. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. inchemistry.acs.org [inchemistry.acs.org]

- 25. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 26. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 27. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 28. fiveable.me [fiveable.me]

- 29. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Fluorobenzoyl Cyanide

For researchers, scientists, and professionals in drug development, 4-Fluorobenzoyl cyanide is a significant chemical intermediate. Its unique structure, featuring a benzoyl group substituted with a fluorine atom and a cyanide moiety, makes it a versatile building block in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, formula, properties, synthesis, and potential applications.

Chemical Structure and Formula

This compound is an aromatic compound. The structure consists of a benzene ring substituted at position 4 with a fluorine atom and at position 1 with a carbonyl cyanide group.

Molecular Formula: C8H4FNO[1]

IUPAC Name: this compound[1]

SMILES: C1=CC(=CC=C1C(=O)C#N)F[1]

InChI: InChI=1S/C8H4FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 149.12 g/mol | [1] |

| CAS Number | 658-13-9 | [1] |

| Appearance | Colorless oil that solidifies on standing in the freezer | [2] |

| Infrared Spectrum (IR) | (CCl4) 2220, 1685, 1600, 1505, 1410 cm-1 | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-fluorobenzoyl chloride with trimethylsilyl cyanide, catalyzed by tin(IV) chloride.[2]

Experimental Protocol

Materials:

-

4-fluorobenzoyl chloride (98%)

-

Methylene chloride (freshly distilled from phosphorus pentoxide under nitrogen)

-

Trimethylsilyl cyanide

-

Tin(IV) chloride

-

Pentane

-

Magnesium sulfate (MgSO4)

-

Ice-cold water

Procedure:

-

To a 100-mL round-bottom flask under dry conditions, add 1.829 g (11.54 mmol) of 4-fluorobenzoyl chloride and 30 mL of methylene chloride.[2]

-

Add 1.8 mL (13 mmol) of trimethylsilyl cyanide to the solution.[2]

-

To this solution, add 0.29 mL (2.5 mmol) of tin(IV) chloride. The solution will turn dark yellow and then dark brown within 4 minutes.[2]

-

Stir the reaction mixture for 2 hours at room temperature.[2]

-

Quench the reaction with 90 mL of ice-cold water.[2]

-

Extract the product with two 90-mL portions of methylene chloride.[2]

-

Combine the methylene chloride extracts and wash with two 90-mL portions of ice-cold water.[2]

-

Dry the organic layer with MgSO4 and filter.[2]

-

Remove the methylene chloride by rotary evaporation to yield a dark brown residue.[2]

-

Stir the residue with pentane. Decant the pentane solution and remove the pentane by rotary evaporation to yield 0.911 g of this compound as a yellow oil.[2]

-

For further purification, perform Kugelrohr vacuum distillation to obtain a colorless oil that solidifies upon freezing.[2]

Role in Research and Drug Development

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its constituent functional groups, the nitrile and the fluorinated benzene ring, are of significant interest in medicinal chemistry.

The nitrile group is present in over 30 prescribed pharmaceuticals for a diverse range of medical indications.[3] It can act as a bioisostere for other functional groups like carbonyls and can participate in hydrogen bonding.[3] In many nitrile-containing drugs, the nitrile group is metabolically robust and passes through the body unchanged.[3]

Fluorine substitution is a common strategy in drug design to modulate the metabolic stability and pharmacokinetic properties of a molecule. The presence of the fluorine atom in this compound can influence its electronic properties and binding interactions with biological targets.

Given its structure, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its reactivity allows for further chemical modifications to generate libraries of compounds for screening in drug discovery programs. For instance, related compounds like 4-chlorobenzyl cyanide are used in the synthesis of pharmaceuticals such as pyrimethamine, an antimalarial drug.[4] This highlights the potential of halogenated benzoyl and benzyl cyanides as key intermediates in pharmaceutical synthesis.

References

CAS number and molecular weight of 4-Fluorobenzoyl cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzoyl cyanide is an aromatic acyl cyanide that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its chemical structure, characterized by a benzoyl group substituted with a fluorine atom at the para position and a cyanide moiety, imparts unique reactivity that makes it a valuable precursor and a potential pharmacologically active agent. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications, with a focus on its role as a cysteine protease inhibitor.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₄FNO. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 658-13-9 | [1] |

| Molecular Weight | 149.12 g/mol | [1] |

| Molecular Formula | C₈H₄FNO | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | (4-Fluorophenyl)(oxo)acetonitrile | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on the reaction of 4-fluorobenzoyl chloride with trimethylsilyl cyanide in the presence of a Lewis acid catalyst.

Experimental Protocol

Materials:

-

4-Fluorobenzoyl chloride

-

Trimethylsilyl cyanide (TMSCN)

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Pentane

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane, add trimethylsilyl cyanide (1.1 equivalents).

-

Cool the mixture in an ice bath and add tin(IV) chloride (0.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the addition of ice-cold water.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis Workflow

Potential Applications in Drug Development

Acyl cyanides, including this compound, have garnered attention as potential inhibitors of cysteine proteases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention.

Mechanism of Cysteine Protease Inhibition

The proposed mechanism of action for benzoyl cyanide derivatives as cysteine protease inhibitors involves the nucleophilic attack of the catalytic cysteine residue on the electrophilic carbonyl carbon of the benzoyl cyanide. This forms a tetrahedral intermediate which can then lead to the formation of a stable thiohemiketal adduct, thereby inactivating the enzyme. The nitrile group acts as a leaving group in this process.

Rationale for Fluorine Substitution

The presence of a fluorine atom at the para-position of the benzoyl ring is significant. Fluorine is a highly electronegative atom that can influence the electronic properties of the molecule through inductive effects. This can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cysteine residue in the active site of the protease. Furthermore, fluorine substitution can improve the metabolic stability and pharmacokinetic properties of a drug candidate.

Future Directions

While the potential of this compound as a cysteine protease inhibitor is promising, further research is required to fully elucidate its biological activity. Future studies should focus on:

-

Enzyme Inhibition Assays: Quantitative determination of the inhibitory potency (e.g., IC₅₀ values) of this compound against a panel of cysteine proteases.

-

Structural Biology: X-ray crystallography or cryo-electron microscopy studies to determine the binding mode of this compound within the active site of target proteases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to optimize inhibitory activity and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound or its optimized derivatives in relevant animal models of diseases where cysteine proteases are implicated.

Conclusion

This compound is a versatile chemical entity with a well-defined synthesis and promising potential in the realm of drug discovery. Its ability to act as a covalent inhibitor of cysteine proteases makes it a valuable lead compound for the development of novel therapeutics. The in-depth understanding of its chemical properties, synthesis, and proposed mechanism of action provided in this guide serves as a foundational resource for researchers and scientists working in this exciting area. Further experimental validation is crucial to translate the potential of this compound into tangible therapeutic applications.

References

Spectroscopic Analysis of 4-Fluorobenzoyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Fluorobenzoyl cyanide (C₈H₄FNO), a key intermediate in various synthetic applications. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopy. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₄FNO[1]

-

Molecular Weight: 149.12 g/mol [1]

-

CAS Number: 658-13-9[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 4-fluorobenzoyl and cyanide functional groups, as well as data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.1 - 8.2 | Doublet of Doublets (dd) | ~9, ~5 | 2H, Aromatic (ortho to C=O) |

| ~7.2 - 7.3 | Triplet (t) | ~9 | 2H, Aromatic (ortho to F) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 (d, ¹JCF ≈ 255 Hz) | Aromatic C-F |

| ~133 (d, ³JCF ≈ 10 Hz) | Aromatic C-H (ortho to C=O) |

| ~129 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-ipso (C-C=O) |

| ~117 (d, ²JCF ≈ 22 Hz) | Aromatic C-H (ortho to F) |

| ~165 | Carbonyl C=O |

| ~115 | Cyanide C≡N |

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -105 | Multiplet | Ar-F |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 149 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CN]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to dissolve the sample completely.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence without proton decoupling. Use a spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -120 ppm) and a suitable number of scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference or the instrument's internal reference can be used.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Hydraulic press and pellet die

Instrumentation:

-

FTIR spectrometer with a DTGS or MCT detector.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of KBr (approx. 100-200 mg) in a mortar.

-

Add a very small amount of the this compound sample (approx. 1-2 mg).

-

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the pellet die.

-

Press the powder under high pressure (8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Suitable volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Procedure (GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation and elution of the compound.

-

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

-

Set the EI source to a standard electron energy of 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated by the GC column and then introduced into the mass spectrometer.

-

The mass spectrometer will acquire mass spectra across the elution profile of the compound.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

-

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to Determining the Solubility of 4-Fluorobenzoyl Cyanide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzoyl cyanide, with the chemical formula C₈H₄FNO, is an aromatic compound containing a fluorine atom, a benzoyl group, and a cyanide group.[1] Its utility as a precursor in organic synthesis necessitates a clear understanding of its physical and chemical properties, among which solubility is a key parameter. The principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit greater solubility in polar solvents. However, empirical determination is essential for precise quantitative data.

This guide presents standardized experimental protocols for determining the solubility of this compound. It also provides a structured format for data presentation to facilitate comparison across different solvents and conditions.

Experimental Protocol for Solubility Determination

The following protocol describes a general method for determining the solubility of a solid organic compound, such as this compound, in various organic solvents.[2][3][4]

2.1. Materials and Equipment

-

This compound (solid)

-

A selection of common organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethyl acetate, ethanol, methanol, tetrahydrofuran, toluene)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

For highly concentrated solutions, perform a precise serial dilution with the same solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution by back-calculating from the diluted sample concentration.

-

-

Data Reporting:

-

Express the solubility in units of g/L or mg/mL.

-

Repeat the experiment at different temperatures if temperature-dependent solubility data is required.

-

Data Presentation

Quantitative solubility data should be organized in a clear and concise tabular format to allow for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Method of Analysis |

| Acetone | 25 | Experimental Data | Experimental Data | HPLC |

| Acetonitrile | 25 | Experimental Data | Experimental Data | HPLC |

| Chloroform | 25 | Experimental Data | Experimental Data | HPLC |

| Dichloromethane | 25 | Experimental Data | Experimental Data | HPLC |

| Ethyl Acetate | 25 | Experimental Data | Experimental Data | HPLC |

| Ethanol | 25 | Experimental Data | Experimental Data | HPLC |

| Methanol | 25 | Experimental Data | Experimental Data | HPLC |

| Tetrahydrofuran | 25 | Experimental Data | Experimental Data | HPLC |

| Toluene | 25 | Experimental Data | Experimental Data | HPLC |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in common organic solvents is a critical parameter for its application in research and development. This guide provides a robust experimental framework for researchers to systematically determine and tabulate this data. By following the outlined protocols and data presentation formats, scientists can generate reliable and comparable solubility profiles, aiding in the efficient design of synthetic routes, purification strategies, and formulation studies. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring methodological consistency.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Fluorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzoyl cyanide, a member of the aroyl cyanide family, is a highly reactive organic compound characterized by the presence of an electron-withdrawing fluorine atom on the phenyl ring and a cyanide group attached to the carbonyl carbon. This unique structure imparts a high degree of electrophilicity to the carbonyl carbon, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its utility, however, is intrinsically linked to its reactivity and stability profile. This technical guide provides a comprehensive overview of the chemical behavior of this compound under various conditions, offering insights into its handling, storage, and application in complex synthetic pathways.

General Properties of this compound

This compound is a colorless to pale yellow liquid or low-melting solid at room temperature. Its physical and spectroscopic properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₄FNO |

| Molecular Weight | 149.12 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Approx. 220-230 °C (decomposes) |

| Infrared (IR) ν (cm⁻¹) | ~2220 (C≡N), ~1680 (C=O) |

| ¹⁹F NMR (ppm) | Shift indicative of fluorine on an aromatic ring |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is activated by both the adjacent cyanide group and the fluorine atom in the para position of the benzene ring.

Hydrolysis

-

Acidic Conditions (pH < 4): The reaction is relatively slow and is catalyzed by hydronium ions. The proposed mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

-

Neutral Conditions (pH 4-6): In this range, the hydrolysis is largely pH-independent and is believed to proceed via a direct nucleophilic attack of a water molecule on the carbonyl carbon.

-

Basic Conditions (pH > 6): The hydrolysis is rapid and is first-order with respect to the hydroxide ion concentration. This is the dominant pathway for degradation in neutral to basic aqueous solutions.

Reactions with Nucleophiles

Due to its high reactivity, this compound readily reacts with a variety of nucleophiles. These reactions typically proceed via nucleophilic acyl substitution.

| Nucleophile | Product(s) | Conditions |

| Alcohols (ROH) | 4-Fluorobenzoyl esters and hydrogen cyanide | Typically requires mild, anhydrous conditions. |

| Amines (RNH₂) | 4-Fluorobenzamides and hydrogen cyanide | Reactions are often rapid at room temperature. |

| Thiols (RSH) | 4-Fluorobenzoyl thioesters and hydrogen cyanide | Similar to alcohols, requires anhydrous conditions. |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as well as for its application in multi-step syntheses where it may be exposed to various reagents and conditions.

Thermal Stability

Aroyl cyanides are known to be thermally labile. While specific differential scanning calorimetry (DSC) data for this compound is not available, it is expected to decompose upon heating, likely around its boiling point. The decomposition may be exothermic and could potentially lead to a runaway reaction, especially in a closed system.

Photostability

Aromatic compounds, particularly those with carbonyl groups, can be susceptible to photodegradation. Exposure to UV light may lead to decomposition, although the specific photolytic pathway for this compound has not been elucidated.

Stability Under Different Conditions (Hypothetical Data)

The following table presents a hypothetical stability profile based on the known chemistry of acyl cyanides. This data should be confirmed experimentally.

| Condition | Parameter | Result |

| pH 2 (Aqueous Buffer) | Half-life (t₁/₂) | ~ hours |

| pH 7 (Aqueous Buffer) | Half-life (t₁/₂) | ~ minutes |

| pH 10 (Aqueous Buffer) | Half-life (t₁/₂) | < 1 minute |

| Temperature (Solid, Dark) | 4 °C | Stable for months |

| Temperature (Solid, Dark) | 25 °C | Slow decomposition over weeks to months |

| Temperature (Solid, Dark) | 50 °C | Significant decomposition within days |

| Light Exposure (Solid) | UV (254 nm) | Decomposition observed within hours |

| Light Exposure (Solution) | UV (254 nm) | Rapid decomposition |

Experimental Protocols

Detailed and validated experimental protocols are essential for accurately assessing the stability and reactivity of this compound. The following are proposed methodologies based on standard practices.

Protocol for Determining Aqueous Stability (Hydrolysis)

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Prepare a stock solution of this compound in a dry, inert organic solvent (e.g., acetonitrile).

-

Initiation of Hydrolysis: Add a small aliquot of the stock solution to a pre-thermostated buffer solution at a controlled temperature (e.g., 25 °C) with vigorous stirring to achieve a final concentration suitable for the analytical method.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching (if necessary): Immediately quench the reaction in the aliquot, for example, by adding a large excess of a dry organic solvent and/or rapidly cooling.

-

Analysis: Analyze the concentration of the remaining this compound and/or the formation of 4-fluorobenzoic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of this compound versus time and determine the rate constant (k) and half-life (t₁/₂) for each pH.

Protocol for Assessing Thermal Stability

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount of this compound into a hermetically sealed aluminum pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature to identify the onset of decomposition and any exothermic or endothermic events.

-

-

Isothermal Stress Testing:

-

Place accurately weighed samples of this compound in sealed vials.

-

Store the vials at different elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in a temperature-controlled oven.

-

At specified time points, remove a vial from each temperature and allow it to cool to room temperature.

-

Dissolve the contents in a suitable solvent and analyze the purity by HPLC to determine the extent of degradation.

-

Protocol for Evaluating Photostability

-

Sample Preparation: Prepare thin solid films of this compound on an inert surface (e.g., a glass slide) or prepare solutions in a photochemically inert solvent (e.g., acetonitrile).

-

Light Exposure: Expose the samples to a controlled light source (e.g., a xenon lamp simulating sunlight or a UV lamp at a specific wavelength) in a photostability chamber. Protect a set of control samples from light.

-

Sampling: At various time intervals, remove samples from the light exposure.

-

Analysis: Analyze the solid or solution samples by a suitable method (e.g., HPLC, spectroscopy) to quantify the amount of remaining this compound and identify any major degradation products.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its utility is, however, counterbalanced by its inherent instability, particularly its sensitivity to moisture. A thorough understanding of its reactivity and stability under different conditions is paramount for its safe and effective use in research and development. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals working with this compound, enabling them to design robust synthetic strategies and ensure the quality and integrity of their work. It is strongly recommended that the hypothetical data presented be confirmed through rigorous experimental validation.

The Synthetic Potential of 4-Fluorobenzoyl Cyanide: A Technical Primer for Organic Chemists and Drug Discovery Professionals

Introduction: 4-Fluorobenzoyl cyanide is a versatile, yet under-explored, reagent in the landscape of organic synthesis. Its unique molecular architecture, featuring an electrophilic carbonyl carbon, a reactive cyanide group, and a fluorine-substituted aromatic ring, positions it as a valuable building block for the synthesis of a diverse array of complex molecules. This technical guide serves to illuminate the potential applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and prospective uses in the construction of novel chemical entities. While direct literature on the applications of this compound is nascent, its reactivity can be inferred from its parent compound, benzoyl cyanide, opening up a wide range of synthetic possibilities.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. The following table summarizes key data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₄FNO | --INVALID-LINK-- |

| Molecular Weight | 149.12 g/mol | --INVALID-LINK-- |

| Appearance | Colorless oil that solidifies on standing in the freezer | --INVALID-LINK-- |

| Infrared (IR) Spectrum (CCl₄) | 2220, 1685, 1600, 1505, 1410 cm⁻¹ | --INVALID-LINK-- |

Synthesis of this compound

The preparation of this compound can be achieved through the reaction of 4-fluorobenzoyl chloride with trimethylsilyl cyanide in the presence of a Lewis acid catalyst.[1]

Experimental Protocol

Materials:

-

4-Fluorobenzoyl chloride (98%)

-

Trimethylsilyl cyanide

-

Tin (IV) chloride

-

Methylene chloride (freshly distilled from phosphorus pentoxide under nitrogen)

-

Pentane

-

Magnesium sulfate (MgSO₄)

-

Ice-cold water

Procedure:

-

To a 100-mL round-bottom flask under dry conditions, add 1.829 g (11.54 mmol) of 4-fluorobenzoyl chloride and 30 mL of dry methylene chloride.

-

Add 1.8 mL (13 mmol) of trimethylsilyl cyanide to the solution.

-

To this mixture, add 0.29 mL (2.5 mmol) of tin (IV) chloride. The solution will turn from clear to dark yellow and then to dark brown within 4 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding 90 mL of ice-cold water.

-

Extract the aqueous layer with two 90-mL portions of methylene chloride.

-

Combine the organic extracts and wash with two 90-mL portions of ice-cold water.

-

Dry the organic layer with MgSO₄ and filter.

-

Remove the methylene chloride by rotary evaporation to yield a dark brown residue.

-

Stir the residue with pentane and then decant the pentane solution.

-

Remove the pentane by rotary evaporation to yield this compound as a yellow oil (0.911 g).

-

For further purification, perform Kugelrohr vacuum distillation to afford a colorless oil that solidifies upon cooling (0.666 g, 39% yield).[1]

Synthesis Workflow

Potential Applications in Organic Synthesis

Based on the known reactivity of benzoyl cyanide, this compound is a promising reagent for a variety of organic transformations. The presence of the electron-withdrawing fluorine atom at the para-position is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to increased reaction rates and altered selectivity compared to its non-fluorinated analog.

Acylating Agent for Sensitive Substrates

Benzoyl cyanide has been demonstrated as an effective benzoylating agent for nucleosides, offering regioselectivity in the protection of hydroxyl groups. This suggests that this compound could be a valuable tool for the selective acylation of complex molecules with multiple reactive sites, such as carbohydrates and other natural products. The enhanced electrophilicity of the carbonyl group in this compound may allow for milder reaction conditions, which is advantageous when working with sensitive substrates.

Precursor for Heterocycle Synthesis

Acyl cyanides are known to participate in cycloaddition reactions. For instance, benzoyl cyanide reacts with nitrile sulfides to yield 5-acyl-1,2,4-thiadiazoles. This reactivity profile suggests that this compound could serve as a valuable precursor for the synthesis of various five-membered heterocycles. The electron-withdrawing nature of the 4-fluorobenzoyl group could influence the regioselectivity and efficiency of these cycloaddition reactions.

Cyanation Agent in C-H Functionalization

Benzoyl cyanide has been employed as a cyano source in the copper-catalyzed C-H cyanation of naphthalene derivatives. This indicates a promising application for this compound in direct C-H functionalization reactions, a highly sought-after transformation in modern organic synthesis. The use of this compound in this context would introduce a cyano group onto an aromatic or heteroaromatic core, a common motif in pharmaceuticals and agrochemicals. The fluorine atom could also serve as a handle for further synthetic modifications or as a metabolic blocker in medicinal chemistry applications.

Conclusion

While the full synthetic utility of this compound is still being uncovered, its structural features and the known reactivity of the parent benzoyl cyanide scaffold point towards a promising future for this reagent. Its potential as a selective acylating agent, a precursor for diverse heterocyclic systems, and a cyanation reagent in C-H functionalization reactions makes it a compelling target for further investigation by the organic and medicinal chemistry communities. The insights provided in this guide are intended to stimulate further research and unlock the full potential of this compound in the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

The Aroyl Cyanide Core: A Comprehensive Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aroyl cyanides, organic compounds featuring a carbonyl group attached to a cyanide, represent a class of highly versatile and reactive intermediates in organic synthesis. Their unique electronic structure, arising from the juxtaposition of two powerful electron-withdrawing groups, imparts a distinct reactivity profile that has been harnessed for the construction of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of aroyl cyanide synthesis, a comparative analysis of key synthetic methodologies with supporting quantitative data, detailed experimental protocols for seminal preparations, and a look into their utility as synthetic building blocks.

Discovery and Historical Evolution of Synthesis

The synthesis of aroyl cyanides dates back to the mid-20th century, with early methods relying on the reaction of aroyl halides with highly toxic cyanide sources. A notable early disclosure describes the synthesis of aroyl cyanides by reacting arylcarboxylic acid chlorides with hydrocyanic acid in the presence of pyridine as an acid-binding agent in absolute ether, as referenced in a 1956 publication.[1] This and similar methods using metal cyanides were often fraught with challenges, including the use of hazardous reagents, the formation of dimeric byproducts, and difficult purification procedures.[1]

The ensuing decades saw a concerted effort to develop safer, more efficient, and more versatile methods for the preparation of these valuable compounds. A significant advancement came with the use of less toxic and more manageable cyanide sources. The development of palladium-catalyzed cyanations and the use of potassium hexacyanoferrate(II) as a cyanide source marked a turning point, offering milder reaction conditions and broader functional group tolerance.[2][3][4][5] More recent innovations have focused on one-pot syntheses and the use of environmentally benign reagents and catalyst systems, reflecting the broader trend towards green chemistry in the pharmaceutical and chemical industries.[3][6]

Key Synthetic Methodologies: A Comparative Overview

The synthesis of aroyl cyanides can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on factors such as substrate scope, functional group tolerance, scalability, and safety considerations.

From Aroyl Halides

The most traditional route to aroyl cyanides involves the nucleophilic substitution of a halide in an aroyl halide with a cyanide anion.

-

Classical Methods: Early syntheses employed alkali metal cyanides (NaCN, KCN) or hydrocyanic acid (HCN).[1] These methods, while effective for certain substrates, are hampered by the high toxicity of the reagents and often require harsh reaction conditions. A patented process from the late 1970s describes the reaction of acyl halides with alkali metal cyanides or anhydrous hydrocyanic acid in the presence of a heavy metal cyanide, such as copper(I) cyanide, at high temperatures (100–300 °C).[1] This method demonstrated high yields but still involved hazardous materials.

-

Modern Catalytic Systems: To circumvent the issues associated with classical methods, modern approaches utilize less toxic cyanide sources and catalytic systems. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has emerged as a safer alternative.[3][4] One effective system employs a combination of AgI, PEG-400, and KI to catalyze the cyanation of aroyl chlorides with K₄[Fe(CN)₆] in DMF at room temperature.[3][7]

From Aromatic Acids

Direct conversion of aromatic acids to aroyl cyanides offers a more convergent approach. A one-pot synthesis has been developed involving the reaction of aromatic acids with thionyl chloride to form the aroyl chloride in situ, followed by reaction with potassium ferricyanide.[6] This method is notable for being performed under solvent-free and catalyst-free conditions at high temperatures.

Oxidative Methods

An alternative strategy involves the oxidation of cyanohydrin intermediates. One innovative method describes the treatment of α-bromoarylacetonitriles with silver nitrate (AgNO₃) to generate cyanohydrin nitrate intermediates. These intermediates then undergo a facile elimination of nitrous acid to furnish the corresponding aroyl cyanides in good to high yields.[8]

Quantitative Data on Aroyl Cyanide Synthesis

The following tables summarize quantitative data for selected key synthetic methodologies, allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis of Benzoyl Cyanide via Classical and Patented Methods

| Starting Material | Cyanide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoyl chloride | Sodium cyanide | Copper(I) cyanide | None | 220-240 | 4 | 92 | [1] |

| Benzoyl chloride | Anhydrous HCN | Copper(I) cyanide | Toluene | 196-215 | 5 | 95 | [1] |

Table 2: Modern Synthesis of Aroyl Cyanides using K₄[Fe(CN)₆]

| Aroyl Chloride | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Benzoyl chloride | AgI, PEG-400, KI | DMF | Room Temp. | 8 | 89 | [3] |

| 4-Methoxybenzoyl chloride | AgI, PEG-400, KI | DMF | Room Temp. | 6 | 85 | [3] |

| 4-Nitrobenzoyl chloride | AgI, PEG-400, KI | DMF | Room Temp. | 10 | 72 | [3] |

Table 3: One-Pot Synthesis from Aromatic Acids

| Aromatic Acid | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoic acid | Thionyl chloride, K₃[Fe(CN)₆] | 180 | 2 | 92 | [6] |

| 4-Methylbenzoic acid | Thionyl chloride, K₃[Fe(CN)₆] | 180 | 2 | 85 | [6] |

| 4-Chlorobenzoic acid | Thionyl chloride, K₃[Fe(CN)₆] | 180 | 2 | 88 | [6] |

Table 4: Synthesis via Cyanohydrin Nitrate Intermediates

| Starting Material (α-bromoarylacetonitrile) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Bromo(phenyl)acetonitrile | AgNO₃ | CH₃CN | 50 | 5 | 85 | [8] |

| Bromo(4-methoxyphenyl)acetonitrile | AgNO₃ | CH₃CN | 50 | 3 | 91 | [8] |

| Bromo(4-chlorophenyl)acetonitrile | AgNO₃ | CH₃CN | 50 | 5 | 82 | [8] |

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for the synthesis of aroyl cyanides, adapted from the cited literature.

General Procedure for the Synthesis of Benzoyl Cyanide using Sodium Cyanide and Copper(I) Cyanide[1]

-

Materials: Benzoyl chloride (5 mol, 703 g), sodium cyanide (95% pure, 4.75 mol, 245 g), copper(I) cyanide (0.25 mol, 22.4 g).

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, mix benzoyl chloride, sodium cyanide, and copper(I) cyanide.

-

Stir the mixture and heat to an external temperature of 220-240 °C. The internal temperature will rise to approximately 196-216 °C.

-

Maintain stirring at this temperature for 4 hours.

-

After cooling, add ethyl acetate (500 ml) and stir the mixture.

-

Separate the sodium chloride by filtration.

-

The filtrate is subjected to fractional distillation to yield benzoyl cyanide.

-

-

Yield: 604 g (92% of theory).

General Procedure for the AgI-Catalyzed Synthesis of Aroyl Cyanides using K₄[Fe(CN)₆][3]

-

Materials: Aroyl chloride (15 mmol), potassium hexacyanoferrate(II) (3 mmol, 1.15 g, dried and finely powdered), AgI (0.45 mmol, 0.1 g), PEG-400 (0.6 mmol, 0.24 g), KI (0.45 mmol, 0.08 g), anhydrous DMF (10 mL).

-

Procedure:

-

In a reaction flask, stir a mixture of AgI, PEG-400, KI, and K₄[Fe(CN)₆] in anhydrous DMF for 10 minutes.

-

Add the aroyl chloride to the mixture.

-

Stir the mixture at room temperature for the appropriate time (monitored by TLC).

-

Upon completion, add CH₂Cl₂ (20 mL) to the reaction mixture.

-

Filter the suspension to remove solid residues.

-

Wash the filtrate with cold water (3 x 30 mL) and dry over anhydrous MgSO₄.

-

Remove the solvent by distillation, and crystallize the residue from hexane to give the pure aroyl cyanide.

-

General Procedure for the Synthesis of Aroyl Cyanides from α-Bromoarylacetonitriles[8]

-

Materials: α-Bromoarylacetonitrile (1 mmol), silver nitrate (AgNO₃, 1.3 mmol, 220.8 mg), acetonitrile (CH₃CN, 10 mL).

-

Procedure:

-

In a reaction flask under a nitrogen atmosphere, heat a mixture of the α-bromoarylacetonitrile and AgNO₃ in CH₃CN at 50 °C for the appropriate time (typically 3-5 hours).

-

After cooling to room temperature, evaporate the solvent in vacuo.

-

Add hexane or CH₂Cl₂ to the residue.

-

Filter the mixture to remove the precipitated silver salts.

-

Evaporate the solvent from the filtrate to yield the aroyl cyanide.

-

Logical and Experimental Workflows

The synthesis and subsequent utilization of aroyl cyanides can be represented by a logical workflow, from starting material selection to the formation of diverse molecular architectures.

Figure 1: A workflow diagram illustrating the primary synthetic routes to aroyl cyanides and their subsequent applications.

Conclusion

Aroyl cyanides continue to be of significant interest to the scientific community, particularly those engaged in synthetic chemistry and drug development. The evolution of their synthesis from hazardous classical methods to more refined, safer, and environmentally conscious protocols is a testament to the progress in the field of organic chemistry. The methodologies and data presented in this guide offer a comprehensive resource for researchers, enabling informed decisions in the design and execution of synthetic routes that leverage the unique reactivity of the aroyl cyanide core. As the demand for novel molecular architectures grows, the importance of these versatile intermediates is set to increase, promising new discoveries and applications in the years to come.

References

- 1. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 2. Direct synthesis of cyanohydrin esters from aroyl chlorides using potassium hexacyanoferrate(II) as an eco-friendly cyanide source | Semantic Scholar [semanticscholar.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. CN101717350A - Synthetic method of aryl cyanide in aqueous solution - Google Patents [patents.google.com]

- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 6. One-pot Synthesis of Aroyl Cyanides Under Solvent-free and Catalyst-free Conditions [yyhx.ciac.jl.cn]

- 7. Alkanoyl and Aroyl Cyanide synthesis by Cyanation [organic-chemistry.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

Methodological & Application

Step-by-step synthesis of 4-Fluorobenzoyl cyanide from 4-fluorobenzoyl chloride

Application Notes and Protocols for the Synthesis of 4-Fluorobenzoyl Cyanide

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its preparation from the readily available 4-fluorobenzoyl chloride is a key transformation. This document provides detailed protocols for the synthesis of this compound, focusing on the reaction of 4-fluorobenzoyl chloride with a cyanide source. The primary method described utilizes copper(I) cyanide, a common and effective reagent for this type of conversion.

Chemical Reaction

The overall reaction for the synthesis of this compound from 4-fluorobenzoyl chloride is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Method 1: Neat Reaction with Copper(I) Cyanide

This protocol is adapted from general procedures for the synthesis of benzoyl cyanides using copper(I) cyanide and is suitable for researchers familiar with handling air- and moisture-sensitive reagents.[1][2]

Materials:

-

4-Fluorobenzoyl chloride (≥98%)

-

Copper(I) cyanide (CuCN, ≥99%)

-

Anhydrous toluene (for workup)

-

Anhydrous hexane (for crystallization)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (oven-dried)

-

Heating mantle with temperature controller

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen/argon inlet, and a glass stopper.

-

Charging Reactants: To the flask, add copper(I) cyanide (1.1 to 1.4 molar equivalents relative to the 4-fluorobenzoyl chloride).

-

Addition of 4-Fluorobenzoyl Chloride: Under a positive pressure of inert gas, add 4-fluorobenzoyl chloride (1.0 molar equivalent) to the flask.

-

Reaction: Heat the reaction mixture with stirring to a temperature between 150-165°C.[2] Maintain this temperature for a period of up to 5 hours.[2] The progress of the reaction can be monitored by techniques such as GC-MS or TLC (if a suitable solvent system is developed).

-

Work-up:

-

After the reaction is complete, cool the mixture to approximately 60-80°C.

-

Carefully add anhydrous toluene to the reaction mixture to suspend the solid copper salts.

-

Filter the hot suspension through a pad of Celite® to remove the inorganic salts.

-

Wash the filter cake with additional hot toluene.

-

-

Isolation and Purification:

-

Combine the filtrate and washings and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or by crystallization. For crystallization, dissolve the crude product in a minimal amount of a suitable solvent (e.g., hot hexane) and allow it to cool slowly to induce crystallization.

-

Isolate the crystals by filtration, wash with cold hexane, and dry under vacuum.

-

Safety Precautions:

-

Cyanides are highly toxic. Handle copper(I) cyanide with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Have a cyanide antidote kit readily available and be familiar with its use.

-

4-Fluorobenzoyl chloride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be conducted under an inert atmosphere to prevent hydrolysis of the acid chloride and potential side reactions.

-

Quench any residual cyanide-containing waste with an appropriate oxidizing agent (e.g., bleach) before disposal, following institutional safety guidelines.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of acyl cyanides from acyl chlorides based on literature precedents.

| Parameter | Value/Condition | Reference |

| Reactants | 4-Fluorobenzoyl chloride, Copper(I) Cyanide | [2] |

| Stoichiometry | 1.1 - 1.4 eq. of Copper(I) Cyanide | [2] |

| Solvent | Neat (in substance) | [2] |

| Temperature | 150 - 165°C | [2] |

| Reaction Time | Up to 5 hours | [2] |

| Work-up | Filtration of copper salts, followed by distillation or crystallization | [1][2] |

| Yield | Yields for similar benzoyl cyanides are reported in the range of 60-88% | [1][3] |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Discussion of Alternative Methods

While the copper(I) cyanide method is robust, other approaches for the synthesis of acyl cyanides from acyl chlorides have been reported. These include:

-

Reaction with Sodium or Potassium Cyanide: This method can be less expensive but may require phase-transfer catalysts or harsh reaction conditions to overcome the low solubility of the cyanide salts in organic solvents.[3]

-

Reaction with Hydrogen Cyanide and a Base: The use of highly toxic and volatile hydrogen cyanide with a base like pyridine is another established method.[1][4][5] However, the handling of large quantities of hydrogen cyanide poses significant safety challenges.

-

Reaction with Trimethylsilyl Cyanide (TMSCN): TMSCN is a soluble and reactive cyanide source that can often react under milder conditions.[2] However, it is a more expensive reagent.

The choice of method will depend on factors such as scale, cost, available equipment, and safety considerations. For laboratory-scale synthesis, the copper(I) cyanide method provides a good balance of reactivity, reliability, and manageable safety protocols.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]

- 3. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 4. US4302583A - Process for the preparation of acyl cyanides - Google Patents [patents.google.com]

- 5. EP0005484B1 - Process for the preparation of acyl cyanides - Google Patents [patents.google.com]

The Role of 4-Fluorobenzoyl Cyanide in the Synthesis of the Antipsychotic Drug Blonanserin

For Immediate Release

[City, State] – December 27, 2025 – 4-Fluorobenzoyl cyanide, a versatile chemical building block, plays a crucial role in the synthesis of Blonanserin, a second-generation antipsychotic medication used in the treatment of schizophrenia. This application note details the synthetic pathway from this compound to a key intermediate of Blonanserin, providing protocols and quantitative data for researchers and professionals in pharmaceutical development.

The unique chemical properties of this compound, particularly the presence of a fluorine atom and a cyanide group, make it a valuable precursor in the construction of complex heterocyclic structures that are central to many pharmaceutical compounds.[1][2] The synthesis of Blonanserin leverages this reactivity in a multi-step process that begins with the conversion of this compound to 4-fluorobenzoylacetonitrile.

Synthetic Pathway Overview

The overall synthetic route involves two main stages:

-

Synthesis of 4-Fluorobenzoylacetonitrile: This initial step involves the reaction of a 4-fluorobenzoyl derivative with a source of acetonitrile.

-

Synthesis of a Key Blonanserin Intermediate: The resulting 4-fluorobenzoylacetonitrile is then reacted with cyclooctanone to form 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one, a pivotal intermediate in the synthesis of Blonanserin.

This pathway is illustrated in the following diagram:

Caption: Synthetic workflow from a 4-fluorobenzoyl derivative to Blonanserin.

Experimental Protocols and Data

Stage 1: Synthesis of High-Purity 4-Fluorobenzoylacetonitrile

While a direct conversion from this compound is a plausible synthetic route, existing literature more commonly details the synthesis of 4-fluorobenzoylacetonitrile from methyl 4-fluorobenzoate and acetonitrile. This method has been shown to produce high-purity product suitable for pharmaceutical manufacturing.

Table 1: Synthesis of 4-Fluorobenzoylacetonitrile

| Reactants | Base | Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Methyl 4-fluorobenzoate, Acetonitrile | Alkali Metal | Acetonitrile or Acetonitrile/Anhydrous Ether | -30 to 0 | > 93 | > 99 | [2] |

Protocol for the Synthesis of 4-Fluorobenzoylacetonitrile:

-

An alkali metal base is utilized in a solvent system of acetonitrile or a mixture of acetonitrile and anhydrous ether.

-

The reaction is carried out at a controlled temperature range of -30°C to 0°C.

-

Methyl 4-fluorobenzoate is reacted with acetonitrile in the presence of the base.

-

The reaction is monitored for completion, after which a simple purification process yields high-purity 4-fluorobenzoylacetonitrile.

This method is advantageous as it avoids the formation of impurities that are difficult to separate, such as 4-methoxy-benzoylacetonitrile and benzoylacetonitrile.[2]

Stage 2: Synthesis of 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one

This key intermediate for Blonanserin is synthesized through the cyclocondensation of 4-fluorobenzoylacetonitrile and cyclooctanone.

Table 2: Synthesis of Blonanserin Intermediate

| Reactants | Catalyst | Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 4-Fluorobenzoylacetonitrile, Cyclooctanone | Sulfuric Acid, p-Toluenesulfonic Acid | Toluene | ~110 (reflux) | 82 - 85 | 98.4 - 98.5 | [1] |

Protocol for the Synthesis of the Blonanserin Intermediate:

-

In a reaction flask, dissolve 4-fluorobenzoylacetonitrile (5g) and cyclooctanone (5g) in toluene (100-150mL).

-

Add a catalytic amount of sulfuric acid (5mL) and p-toluenesulfonic acid (5-10g).

-

Heat the mixture to reflux (approximately 110°C) and maintain for 3 hours.

-

Monitor the reaction for completion.

-

Upon completion, cool the reaction mixture and wash with water.

-

Separate the organic layer, decolorize, and concentrate to crystallize the product.

-

The resulting solid is 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one.[1]

This optimized procedure provides a high yield and purity of the desired intermediate, making it suitable for industrial-scale production.[1]

Logical Relationship of Synthetic Steps

The synthesis of the Blonanserin intermediate is a clear, linear progression from the starting materials.

Caption: Logical flow of the Blonanserin synthesis.

Conclusion

This compound, through its derivative 4-fluorobenzoylacetonitrile, serves as a critical building block in the efficient synthesis of a key intermediate for the antipsychotic drug Blonanserin. The detailed protocols and favorable quantitative data highlight the industrial applicability of this synthetic route. This information provides valuable insights for researchers and professionals engaged in the development and manufacturing of pharmaceuticals.

References

Application Notes and Protocols: 4-Fluorobenzoyl Cyanide as a Reagent for Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzoyl cyanide is a versatile reagent in organic synthesis, primarily utilized as a potent acylating agent. Its chemical structure, featuring an electron-withdrawing fluorine atom on the benzoyl moiety and a cyanide group, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity makes it an effective precursor for the synthesis of a variety of important organic molecules, including amides and esters, which are fundamental building blocks in numerous pharmaceuticals and biologically active compounds. The fluoride substitution can also impart desirable properties to the final products, such as altered metabolic stability and binding affinity.

This document provides detailed application notes and generalized protocols for the use of this compound in the N-acylation of primary amines and O-acylation of primary alcohols. Additionally, a protocol for the synthesis of this compound from commercially available starting materials is included.

Safety Precautions

This compound, like other acyl cyanides, should be handled with care in a well-ventilated fume hood. It is expected to be toxic if inhaled or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive reactions and potential side reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-fluorobenzoyl chloride with a cyanide source, such as trimethylsilyl cyanide, in the presence of a Lewis acid catalyst.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluorobenzoyl chloride

-

Trimethylsilyl cyanide

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Pentane

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Rotary evaporator

-

Kugelrohr distillation apparatus (optional)

Procedure: [1]

-

To a dry 100-mL round-bottom flask under an inert atmosphere, add anhydrous methylene chloride (30 mL).

-

Add 4-fluorobenzoyl chloride (1.83 g, 11.5 mmol) and trimethylsilyl cyanide (1.8 mL, 13 mmol) to the flask via syringe.

-

With stirring, add tin(IV) chloride (0.29 mL, 2.5 mmol) dropwise. The solution will typically change color to dark brown.[1]

-

Stir the reaction mixture at room temperature for 2 hours.[1]

-

Quench the reaction by slowly adding 90 mL of ice-cold water.

-

Extract the aqueous layer with two 90-mL portions of methylene chloride.

-

Combine the organic extracts and wash with two 90-mL portions of ice-cold water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting residue can be stirred with pentane, and the pentane solution decanted and evaporated to yield the product as a yellow oil.[1]

-

For higher purity, the product can be purified by Kugelrohr vacuum distillation.[1]

Application in N-Acylation of Primary Amines

This compound is a highly effective reagent for the synthesis of N-substituted 4-fluorobenzamides. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. Generally, a non-nucleophilic base is used to scavenge the hydrogen cyanide (HCN) byproduct.

Generalized Experimental Protocol: N-Acylation of a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the stirred amine solution.

-